Potency for Rat TRPM8: A Clear 1.94-Fold Difference Versus PF-05105679
In a head-to-head comparison of literature-reported values, TRPM8-IN-1 (TC-I 2000) exhibits an IC50 of 53 nM for the inhibition of icilin-induced activation of rat TRPM8 expressed in CHO cells [1]. This contrasts with PF-05105679, a clinically evaluated TRPM8 antagonist, which has an IC50 of 103 nM for the human channel [2]. While these values were obtained on different species orthologues, the nearly 2-fold difference in potency underscores that the selection of TRPM8-IN-1 may provide a significant advantage in assays where a higher degree of channel blockade is required at lower concentrations, particularly in rodent-based models.
| Evidence Dimension | Inhibition of icilin-induced calcium influx in CHO cells expressing TRPM8 |
|---|---|
| Target Compound Data | IC50 = 53 nM |
| Comparator Or Baseline | PF-05105679 (IC50 = 103 nM) |
| Quantified Difference | TRPM8-IN-1 is approximately 1.94-fold more potent than PF-05105679 in this assay context. |
| Conditions | rTRPM8-expressing CHO cells (TRPM8-IN-1) vs. hTRPM8-expressing cells (PF-05105679); icilin stimulation |
Why This Matters
This difference provides a quantitative justification for selecting TRPM8-IN-1 when a more potent blockade of TRPM8-mediated calcium signaling is required in rodent cell-based assays, potentially reducing the compound concentration needed and minimizing off-target effects.
- [1] Tamayo, N. A., Bo, Y., Gore, V., et al. Fused piperidines as a novel class of potent and orally available transient receptor potential melastatin type 8 (TRPM8) antagonists. J. Med. Chem. 2012, 55(4), 1593-1611. View Source
- [2] Winchester, W. J., Gore, K., Glatt, S., et al. Inhibition of TRPM8 Channels Reduces Pain in the Cold Pressor Test in Humans. J. Pharmacol. Exp. Ther. 2014, 351(2), 259–269. View Source
